

Introduction: The Role of Isotopic Labeling in Precision Analysis

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Compound of Interest

Compound Name: *S-Doxylamine-d5*

Cat. No.: *B1156659*

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S-Doxylamine-d5 is the deuterated, S-enantiomer form of Doxylamine, a first-generation antihistamine widely used for its sedative properties and in the treatment of nausea and vomiting during pregnancy.[1][2] In the realm of drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. **S-Doxylamine-d5** serves a critical function not as a therapeutic agent itself, but as an indispensable tool in analytical chemistry: a stable isotope-labeled internal standard.

The incorporation of five deuterium (d5) atoms onto the phenyl group of the S-Doxylamine molecule creates a compound that is chemically almost identical to its non-labeled counterpart but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its utility, enabling highly accurate and precise quantification in complex biological samples using mass spectrometry-based methods. This guide provides a comprehensive overview of the chemical structure, properties, and core applications of **S-Doxylamine-d5** for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of **S-Doxylamine-d5** are defined by its molecular structure. The deuterium labeling on the phenyl ring is a deliberate modification to create a mass shift

without significantly altering the molecule's chemical behavior.

IUPAC Name: N,N-dimethyl-2-[(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine.[3]

Synonyms: (S)-N,N-Dimethyl-2-(1-phenyl-d5-1-(pyridin-2-yl)ethoxy)ethanamine.[1][3]

Caption: Chemical structure of **S-Doxylamine-d5**.

Comparative Physicochemical Properties

The primary differences between **S-Doxylamine-d5** and its non-deuterated counterpart, S-Doxylamine, are their molecular weights and CAS numbers. Other properties such as solubility and pKa remain virtually identical, which is crucial for their analogous behavior in analytical systems.

Property	S-Doxylamine-d5	Doxylamine (Non-labeled)
Molecular Formula	C ₁₇ H ₁₇ D ₅ N ₂ O	C ₁₇ H ₂₂ N ₂ O
Molecular Weight	275.41 g/mol [1]	270.37 g/mol [4]
CAS Number	1173020-59-1[1]	469-21-6[4]
Appearance	Typically a white to off-white solid (often as succinate salt) [5][6]	Clear, colorless liquid or white powder (as succinate salt)[4]
Storage	2-8°C, protected from moisture[1][5]	Room temperature, protected from light[4]
pKa	~5.8 and 9.3 (inferred from Doxylamine)[7]	5.8 and 9.3[7]

The Scientific Rationale for Deuteration in Quantitative Analysis

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. The choice of **S-Doxylamine-d5** is predicated on several key principles that

ensure the trustworthiness and accuracy of the analytical method.

- **Co-elution with Analyte:** Because the deuterium substitution has a negligible effect on the polarity and chemical properties of the molecule, **S-Doxylamine-d5** co-elutes with the unlabeled Doxylamine during liquid chromatography (LC). This means both compounds experience the exact same conditions from injection to detection.
- **Correction for Matrix Effects and Extraction Efficiency:** Any variations during sample preparation (e.g., incomplete extraction recovery) or signal suppression/enhancement from the biological matrix (e.g., plasma) will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a highly precise and accurate final concentration measurement.
- **Distinct Mass-to-Charge (m/z) Ratio:** The 5-dalton mass difference allows a mass spectrometer to easily distinguish between the analyte (Doxylamine) and the internal standard (**S-Doxylamine-d5**). This prevents any cross-talk or interference between the two signals.
- **Similar Fragmentation:** Upon collision-induced dissociation in the mass spectrometer, both molecules fragment in a similar manner, allowing for the selection of specific and robust precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

Core Application: Quantification of Doxylamine in Human Plasma via LC-MS/MS

S-Doxylamine-d5 is primarily used as an internal standard for the quantification of Doxylamine in biological matrices, a critical component of pharmacokinetic (PK) and bioequivalence (BE) studies.^{[8][9]} Below is a detailed, field-proven methodology that exemplifies its application.

Caption: Bioanalytical workflow for Doxylamine quantification.

Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs):

- Causality: A calibration curve is essential to establish the relationship between the instrument response (peak area ratio) and the known concentration of the analyte.
- Procedure:
 - Prepare a primary stock solution of Doxylamine and a separate stock solution of **S-Doxylamine-d5** (Internal Standard, IS) in methanol.
 - Create a series of working standard solutions of Doxylamine by serially diluting the stock solution.
 - Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 0.5–200 ng/mL).^[9]
 - Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

- Causality: Proteins in plasma can interfere with the analysis and damage the LC column. Protein precipitation is a rapid and effective method to remove the majority of these macromolecules.
- Procedure:
 - Aliquot 100 μ L of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
 - Add 20 μ L of the **S-Doxylamine-d5** IS working solution (e.g., at 100 ng/mL) to every tube except for the blank matrix.
 - Add 300 μ L of ice-cold acetonitrile to precipitate the proteins. Vortex for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Causality: This step separates the analyte from other components in the extract and then selectively detects and quantifies it based on its unique mass and fragmentation pattern.
- Procedure:
 - LC System: A standard HPLC or UPLC system.
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient elution using Mobile Phase A (e.g., 20 mM ammonium acetate with 0.2% formic acid in water) and Mobile Phase B (methanol).[9]
 - Flow Rate: 0.6 mL/min.[9]
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).[9]
 - MRM Transitions:
 - Doxylamine: m/z 271.0 \rightarrow 182.0[9]
 - **S-Doxylamine-d5** (IS): m/z 276.2 \rightarrow 187.3[9]

4. Data Processing:

- Causality: The raw data is converted into a final concentration value by comparing the response of the unknown sample to the calibration curve.
- Procedure:
 - Integrate the peak areas for both the Doxylamine and **S-Doxylamine-d5** MRM transitions.
 - Calculate the Peak Area Ratio (PAR) = (Peak Area of Doxylamine) / (Peak Area of **S-Doxylamine-d5**).
 - Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

- Determine the concentration of Doxylamine in the unknown samples by interpolating their PAR values from the calibration curve.

Pharmacokinetic Context of Doxylamine

Understanding the pharmacokinetics of Doxylamine provides the context for why such rigorous quantification is necessary. Doxylamine is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9).[10][11] The main metabolites are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[10][11] The drug has an elimination half-life of approximately 10-12 hours.[2][10][11] Accurate quantification allows for the determination of key PK parameters like C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve), which are essential for assessing drug absorption, distribution, metabolism, and excretion.

Conclusion

S-Doxylamine-d5 is a highly specialized and powerful tool for modern pharmaceutical analysis. Its role as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and reproducible bioanalytical methods. By providing a reliable means to correct for experimental variability, **S-Doxylamine-d5** ensures the integrity of data in critical studies, from early-phase drug metabolism and pharmacokinetic assessments to pivotal bioequivalence trials. The principles and methodologies outlined in this guide underscore its importance in advancing drug development and ensuring the safety and efficacy of therapeutic agents.

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